molecular formula C19H17ClF3NOS B2955197 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1797092-99-9

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2955197
CAS No.: 1797092-99-9
M. Wt: 399.86
InChI Key: RXDIJINAKLZBQH-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone, also known as TFMPP, is a chemical compound that belongs to the class of synthetic psychoactive substances. TFMPP has been widely studied for its potential therapeutic applications and its mechanism of action.

Scientific Research Applications

Synthesis and Characterization

The compound of interest, while not directly studied, is related to various synthesized and characterized compounds in scientific research. For example, Shahana and Yardily (2020) synthesized novel compounds including thiazol-yl and thiophene-yl methanones, characterized by spectral methods and density functional theory (DFT) calculations. Their study focused on understanding the structural and electronic properties of these compounds, which can provide insights into the behavior of related compounds like (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone. The molecular docking studies in their research also aimed to explore the antibacterial activity, which could indicate potential biomedical applications for similar compounds (M. Shahana & A. Yardily, 2020).

Antimicrobial and Anti-inflammatory Properties

Dwivedi et al. (2005) reported on the synthesis of phenyl cyclopropyl methanones, which were evaluated for their anti-tubercular activities. This research indicates that methanone derivatives can exhibit significant biological activity, which might extend to compounds like this compound, suggesting potential for antimicrobial applications. The most active compounds in their study demonstrated activity against multi-drug-resistant strains of tuberculosis (N. Dwivedi et al., 2005).

In another study, Ravula et al. (2016) synthesized novel pyrazoline derivatives, including methanone derivatives, and evaluated them for anti-inflammatory and antibacterial activities. Their findings revealed that some synthesized compounds showed potent antibacterial activity and significant in vivo anti-inflammatory activity, suggesting the potential of methanone derivatives in developing anti-inflammatory and antimicrobial agents (P. Ravula et al., 2016).

Structural and Reactivity Studies

Pouzet et al. (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity towards sulfur- and oxygen-containing nucleophiles. The research provides insights into the chemical reactivity and potential synthetic utility of methanone compounds, which could be relevant for understanding the chemical behavior of this compound and exploring its applications in chemical synthesis (P. Pouzet et al., 1998).

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NOS/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-26-17)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDIJINAKLZBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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